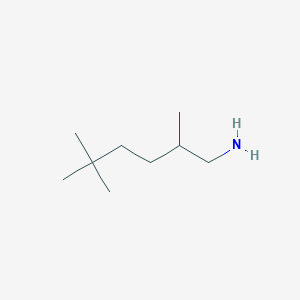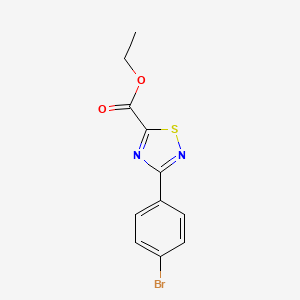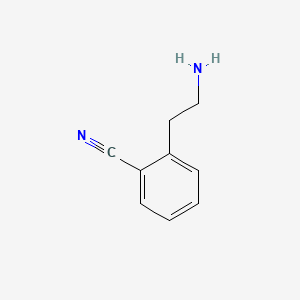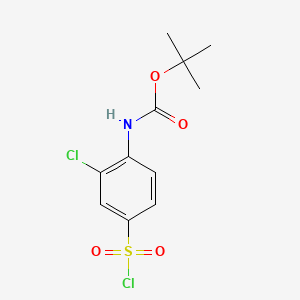
2,5,5-Trimethylhexan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5,5-Trimethylhexan-1-amine is an organic compound with the molecular formula C9H21N. It is a primary amine, characterized by the presence of an amino group (-NH2) attached to a carbon chain. This compound is notable for its branched structure, which includes three methyl groups attached to the hexane backbone. The unique arrangement of these methyl groups imparts distinct chemical properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,5,5-Trimethylhexan-1-amine can be synthesized through several methods. One common approach involves the alkylation of ammonia with a suitable alkyl halide. For instance, the reaction of 2,5,5-trimethylhexyl chloride with ammonia under controlled conditions can yield this compound. The reaction typically requires a solvent such as ethanol and is carried out in a sealed tube to prevent the escape of ammonia .
Industrial Production Methods
Industrial production of this compound often involves the catalytic hydrogenation of nitriles. In this process, 2,5,5-trimethylhexanenitrile is subjected to hydrogenation in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method is efficient and yields high-purity amine .
Analyse Des Réactions Chimiques
Types of Reactions
2,5,5-Trimethylhexan-1-amine undergoes various chemical reactions, including:
Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.
Acylation: Reaction with acid chlorides or anhydrides to form amides.
Oxidation: Conversion to corresponding nitriles or imines under specific conditions.
Reduction: Reduction of imines or nitriles to primary amines.
Common Reagents and Conditions
Alkylation: Primary alkyl halides, ethanol as solvent, and heat.
Acylation: Acid chlorides or anhydrides, often in the presence of a base such as pyridine.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Major Products Formed
Alkylation: Secondary and tertiary amines.
Acylation: Amides.
Oxidation: Nitriles or imines.
Reduction: Primary amines.
Applications De Recherche Scientifique
2,5,5-Trimethylhexan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biological systems and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, polymers, and as a corrosion inhibitor.
Mécanisme D'action
The mechanism of action of 2,5,5-trimethylhexan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity. The compound may also participate in metabolic pathways, undergoing transformations that lead to the formation of active metabolites .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2,5-Trimethylhexan-1-amine
- 2,4,4-Trimethylhexan-1-amine
- 2,2,4-Trimethylhexan-1-amine
Uniqueness
2,5,5-Trimethylhexan-1-amine is unique due to its specific branching pattern, which affects its reactivity and physical properties. Compared to its isomers, it may exhibit different boiling points, solubility, and reactivity in chemical reactions.
Propriétés
Formule moléculaire |
C9H21N |
|---|---|
Poids moléculaire |
143.27 g/mol |
Nom IUPAC |
2,5,5-trimethylhexan-1-amine |
InChI |
InChI=1S/C9H21N/c1-8(7-10)5-6-9(2,3)4/h8H,5-7,10H2,1-4H3 |
Clé InChI |
IAGVUKPZFXLALM-UHFFFAOYSA-N |
SMILES canonique |
CC(CCC(C)(C)C)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-bromo-2-[(pyridin-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13528147.png)
![Spiro[2.5]octane-6-sulfonylchloride](/img/structure/B13528166.png)
![2-[(Phenylamino)methyl]aniline dihydrochloride](/img/structure/B13528174.png)
![Imidazo[4,3-b][1,3]thiazole-5-thiol](/img/structure/B13528176.png)







